molecular formula C13H13ClN2O2 B14045085 4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine

4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine

Cat. No.: B14045085
M. Wt: 264.71 g/mol
InChI Key: AHTGRRIQHUPDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a chloro group at the 4-position, a methoxy group at the 6-position, and a 3-methoxybenzyl group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine can be achieved through various synthetic routes. One common method involves the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine. This reaction typically proceeds in three steps, with the condensation reaction being the most efficient step, resulting in a total yield of 72% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The chloro and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

4-chloro-6-methoxy-2-[(3-methoxyphenyl)methyl]pyrimidine

InChI

InChI=1S/C13H13ClN2O2/c1-17-10-5-3-4-9(6-10)7-12-15-11(14)8-13(16-12)18-2/h3-6,8H,7H2,1-2H3

InChI Key

AHTGRRIQHUPDOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2=NC(=CC(=N2)Cl)OC

Origin of Product

United States

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